molecular formula C7H5NO4 B564998 3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid CAS No. 1246818-08-5

3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

Cat. No.: B564998
CAS No.: 1246818-08-5
M. Wt: 177.085
InChI Key: LVPMIMZXDYBCDF-IQVDPXSHSA-N
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Description

3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a deuterated and carbon-13 labeled derivative of pyridine-2,5-dicarboxylic acid. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which makes it useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydrogenation of pyridine-2,6-dicarboxylic acid followed by oxidation to introduce the deuterium atoms . The carbon-13 labeling can be achieved through the use of carbon-13 enriched reagents during the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and oxidation processes, utilizing specialized equipment to handle isotopically labeled reagents. The production process must ensure high purity and isotopic enrichment to meet the requirements for scientific research applications.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.

    Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.

Mechanism of Action

The mechanism by which 3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid exerts its effects is primarily related to its isotopic labeling. The deuterium and carbon-13 isotopes provide distinct NMR signals, allowing researchers to track the compound and its interactions within various systems. The molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,5-dicarboxylic acid: The non-labeled parent compound.

    2,2’-Bipyridine-5,5’-dicarboxylic acid: A related compound with a bipyridine structure.

    Pyridine-3,5-dicarboxylic acid: Another isomer with carboxylic acid groups at different positions.

Uniqueness

3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is unique due to its isotopic labeling, which enhances its utility in NMR spectroscopy and mass spectrometry. This labeling allows for more precise and detailed studies compared to non-labeled or singly labeled compounds.

Properties

IUPAC Name

3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1D,2+1D,3+1D,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMIMZXDYBCDF-IQVDPXSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]1=[13C]([13C](=N[13C](=[13C]1[13C](=O)O)[2H])[13C](=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676123
Record name (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.086 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-08-5
Record name (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
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3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
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3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
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3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
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3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
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3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

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